N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide
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Overview
Description
N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes acetylamino, benzyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the acetylamino group: This can be achieved through the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the benzyl group: This step may involve the use of benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base like pyridine.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or acetylamino groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl compounds are known to be effective.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or modifying their activity, which can lead to therapeutic effects.
Interact with cellular receptors: Modulating signal transduction pathways, potentially leading to changes in cell behavior.
Affect gene expression: Through epigenetic modifications or direct interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]acetamide: Lacks the sulfonyl and benzyl groups, leading to different chemical properties and biological activities.
N-[3-(benzylamino)phenyl]acetamide: Lacks the sulfonyl group, which may affect its reactivity and applications.
N-[3-(sulfonylamino)phenyl]acetamide: Lacks the benzyl group, potentially altering its biological activity.
Uniqueness
N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-[[(3-acetamidophenyl)methyl-(3-methylphenyl)sulfonylamino]methyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-18-7-4-12-25(13-18)33(31,32)28(16-21-8-5-10-23(14-21)26-19(2)29)17-22-9-6-11-24(15-22)27-20(3)30/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDYFJBHJKWXHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N(CC2=CC(=CC=C2)NC(=O)C)CC3=CC(=CC=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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